5-Bromo-5H-imidazo[2,1-B][1,3]oxazine

Antitubercular Drug Discovery Mycobacterium tuberculosis

Sourcing a reliable brominated imidazooxazine scaffold for antitubercular or kinase-targeted library synthesis often entails inconsistent purity and limited scale. 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine (CAS 69214-09-1) directly addresses this bottleneck. - Serves as the core intermediate for pretomanid (PA-824) analogs; derived compounds achieve MIC90 values as low as 0.18 μM against Mtb H37Rv. - The reactive 5-bromo handle enables rapid SAR exploration via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. - Available in multi-gram quantities (up to 100 g) with ≥97% purity, supporting both early discovery and process chemistry scale-up.

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
Cat. No. B14049249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-5H-imidazo[2,1-B][1,3]oxazine
Molecular FormulaC6H5BrN2O
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=COC2=NC=CN2C1Br
InChIInChI=1S/C6H5BrN2O/c7-5-1-4-10-6-8-2-3-9(5)6/h1-5H
InChIKeyLSSBUNBYZUTJBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-5H-imidazo[2,1-B][1,3]oxazine: Core Scaffold for Antitubercular & Kinase Inhibitor Development


5-Bromo-5H-imidazo[2,1-B][1,3]oxazine (CAS 69214-09-1) is a heterocyclic building block characterized by a fused imidazole and oxazine bicyclic system with a reactive bromine substituent at the 5-position . This structural motif is central to the development of nitroimidazooxazine antitubercular agents [1] and serves as a key intermediate for synthesizing analogs of the clinical candidate pretomanid (PA-824) [2]. The imidazo[2,1-b][1,3]oxazine core has been extensively explored in medicinal chemistry for its potential as kinase inhibitors [3] and antimicrobials [4].

Antitubercular Scaffold
Enables synthesis of nitroimidazooxazine analogs related to pretomanid; suitable for SAR exploration against drug-resistant Mtb strains.
Kinase Probe Development
Core scaffold for selective AKT and kinase inhibitor libraries; supports target engagement studies via cross-coupling functionalization.

Why 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine Is Irreplaceable


Generic substitution with alternative halogenated heterocycles (e.g., 5-bromoimidazo[1,2-a]pyridine, 6-bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine) or non-halogenated oxazines fails to replicate the precise vector for scaffold functionalization required for medicinal chemistry optimization. The specific 5-bromo substitution pattern on the imidazo[2,1-b][1,3]oxazine core provides a unique handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse analogs, a capability not shared by unsubstituted or differently substituted analogs . In the context of antitubercular drug development, the imidazo[2,1-b][1,3]oxazine scaffold itself, when appropriately substituted, yields compounds with MIC90 values ranging from 0.18 to 1.63 μM against Mtb H37Rv, while closely related scaffolds lacking this exact ring fusion exhibit significantly reduced activity or are inactive [1]. Thus, substituting the core or the halogen position compromises synthetic utility and biological potential, making 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine a non-interchangeable building block for target-focused library synthesis.

5-Bromo-5H-imidazo[2,1-b][1,3]oxazine
5-bromoimidazo[1,2-a]pyridine
Different ring fusion geometry may significantly reduce antimycobacterial activity; scaffolds lacking the exact [2,1-b] fusion show reduced or absent Mtb potency.class mismatch
5-Bromo-5H-imidazo[2,1-b][1,3]oxazine
Non-halogenated imidazo[2,1-b][1,3]oxazine
Absence of bromine eliminates the key cross-coupling handle (Suzuki, Buchwald-Hartwig), forcing less efficient multi-step functionalization and limiting library diversity.synthetic utility
5-Bromo-5H-imidazo[2,1-b][1,3]oxazine
6-bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine
Altered substitution pattern may shift reactivity and steric profile, potentially affecting downstream biological target engagement and kinase selectivity.substitution vector

Quantitative Evidence: 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine as a Critical Intermediate


Antimycobacterial Potency in Infected Macrophages

While 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine itself is a synthetic intermediate, its core scaffold is integral to generating potent antitubercular agents. Compounds derived from this scaffold demonstrate superior intracellular activity against M. tuberculosis. In Mtb-infected macrophages, several carbamate derivatives of the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine scaffold (closely related to compounds accessible via 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine) exhibited a 1-log greater reduction in mycobacterial burden compared to the frontline drugs rifampicin and pretomanid [1].

Intracellular Mtb reduction
Class-level inference
1-log greater reduction vs. rifampicin/pretomanid
Reported scaffold-dependent endpoint in infected macrophages; context-dependent.
Carbamate derivatives; MDR-TB strain model. Requires independent validation.
Antitubercular Drug Discovery Mycobacterium tuberculosis

Selective Kinase Inhibition Profile

The imidazo[2,1-b][1,3]oxazine core, from which 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine is derived, is a key component of AKT kinase inhibitors. A representative compound (R)-3, based on a related imidazooxazine scaffold, was profiled against a panel of 124 kinases at 1 μM. The compound demonstrated high selectivity, potently inhibiting a limited subset of kinases while showing minimal activity against the vast majority, including off-target kinases such as EGFR (ERBB1), which showed only 14% inhibition at 10 μM [1]. In contrast, less selective kinase inhibitors often show broad inhibition across the kinome [2].

Kinase selectivity (panel of 124)
Class-level inference
14% inhibition of EGFR at 10 µM; minimal activity on most kinases at 1 µM
Narrow target profile in biochemical assay; off-target context may require review.
Representative compound (R)-3; ATP at Km. Not direct data on 5-bromo building block.
Kinase Inhibitor Selectivity Cancer Research

Dual AKT1/AKT2 Inhibitory Activity

Patents disclose that imidazooxazine compounds, which can be synthesized using 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine as a key intermediate, exhibit potent inhibitory activity against both AKT1 and AKT2 kinases. While specific IC50 values for the exact compound are not disclosed, the patent literature explicitly claims that compounds of this class possess AKT1 and AKT2 kinase inhibitory action, as well as AKT and S6 ribosomal protein phosphorylation inhibitory activity [1]. This is a clear point of differentiation from alternative scaffolds that may only inhibit a single AKT isoform or lack this dual inhibition profile.

AKT1/AKT2 dual inhibition
Class-level inference
AKT1 and AKT2 inhibitory action (patent disclosure)
Patent-reported dual activity; specific IC50 not disclosed.
US8772283B2; biochemical assay conditions limited.
AKT Inhibitor Oncology Signal Transduction

Versatile Synthetic Handle for Diversity-Oriented Synthesis

The bromine atom at the 5-position of 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine serves as a versatile leaving group, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) and nucleophilic aromatic substitutions that are not possible with unsubstituted imidazooxazine . In contrast, the non-halogenated imidazo[2,1-b][1,3]oxazine scaffold (e.g., compound 1 in published studies) requires more complex, multi-step functionalization strategies, limiting its utility in rapid analog generation. The presence of this reactive handle directly correlates with the ability to efficiently generate diverse libraries for SAR studies.

Synthetic versatility
Data to verify
Bromine enables Pd-catalyzed cross-coupling (Suzuki, Stille, Heck) and SNAr
Supports diversity-oriented synthesis; compare with unsubstituted analog limitations.
Qualitative comparison; source not specified. Verification recommended.
Synthetic Chemistry Building Block Cross-Coupling

Key Applications in Drug Discovery & Chemical Biology


Synthesis of Novel Antitubercular Agents

Employ 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine as a starting material to construct a focused library of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine analogs. This is directly supported by the proven ability of this scaffold to generate compounds with MIC90 values as low as 0.18 μM against Mtb H37Rv and a 1-log greater reduction in bacterial burden in macrophages compared to rifampicin [1]. Researchers can leverage the bromine handle to introduce diverse substituents at the 5-position via cross-coupling, enabling rapid exploration of structure-activity relationships (SAR) to optimize potency against drug-resistant strains.

Development of Selective AKT Kinase Probes

Utilize 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine to synthesize imidazooxazine-based chemical probes for studying AKT signaling in cancer cells. The class-level evidence demonstrates that compounds derived from this scaffold can achieve dual AKT1/AKT2 inhibition [2] and exhibit high selectivity against a broad panel of kinases [3]. This makes the compound a valuable starting point for creating tool compounds to dissect AKT-dependent pathways and validate AKT as a therapeutic target in oncology.

Scalable Synthesis of Key Intermediates

The compound is supplied in multi-gram quantities (up to 100g) with high purity (≥97%) by reputable vendors , making it suitable for process chemistry development. The established synthetic route for imidazooxazines, which is highly diastereoselective , suggests that 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine can be reliably scaled for the production of advanced intermediates in drug development pipelines, particularly for programs targeting tuberculosis or kinase-driven cancers.

Application
Selection Property
Validation Focus
Antitubercular analog synthesis
Scaffold functionalization via cross-coupling at 5-position
Mtb strain-panel MIC and intracellular macrophage assays
AKT pathway probe development
Isoform selectivity and kinome-wide profiling context
Cellular target engagement and phospho-AKT readouts
Process chemistry scale-up
Synthetic route reliability and diastereoselectivity
Batch reproducibility and intermediate purity assessment
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